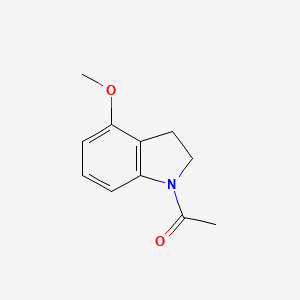

1-(4-Methoxyindolin-1-yl)ethanone

Description

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

1-(4-methoxy-2,3-dihydroindol-1-yl)ethanone |

InChI |

InChI=1S/C11H13NO2/c1-8(13)12-7-6-9-10(12)4-3-5-11(9)14-2/h3-5H,6-7H2,1-2H3 |

InChI Key |

FAIUJBNBBDWUAC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC=C2OC |

Origin of Product |

United States |

Foundational & Exploratory

Solubility profile of 1-(4-Methoxyindolin-1-yl)ethanone in polar vs non-polar solvents

Technical Guide: Solubility Profiling & Solvent Selection for 1-(4-Methoxyindolin-1-yl)ethanone

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 1-(4-Methoxyindolin-1-yl)ethanone (also known as 1-acetyl-4-methoxyindoline ; CAS 91132-99-9). As a key intermediate in the synthesis of pharmaceutical agents (including potential silodosin analogs and antiviral protease inhibitors), understanding its solubility thermodynamics is critical for process optimization, specifically in recrystallization and liquid-liquid extraction.

This document moves beyond static data points to establish a predictive framework and a validated experimental protocol for determining precise solubility limits, enabling researchers to design robust purification workflows.

Structural Analysis & Physicochemical Properties

To predict solubility behavior, we must first deconstruct the molecule’s functional groups and their interaction potentials.[1]

-

Core Scaffold (Indoline): The 2,3-dihydroindole ring is lipophilic, driving solubility in non-polar and chlorinated solvents.[1] Unlike indole, the reduced C2-C3 bond disrupts aromaticity in the pyrrole ring, slightly altering pi-stacking potential.[1]

-

N-Acetyl Group (Amide): This is a strong Hydrogen Bond Acceptor (HBA).[1] The resonance of the amide bond (

) creates a planar region with significant dipole moment, enhancing solubility in polar aprotic solvents (DMSO, DMF). -

4-Methoxy Group: An ether linkage acting as a weak HBA.[1] It increases electron density on the benzene ring but adds lipophilicity relative to a hydroxyl group.[1]

Theoretical Solubility Prediction (Hansen Solubility Parameters):

- (Dispersion): High interaction with aromatics (Toluene).[1]

- (Polarity): Moderate interaction due to the amide dipole.[1]

- (Hydrogen Bonding): Moderate capability as an acceptor; poor donor (no N-H or O-H).[1]

Solubility Profile: Polar vs. Non-Polar Solvents

The following profile categorizes solvents based on their interaction efficiency with 1-(4-Methoxyindolin-1-yl)ethanone.

Table 1: Solubility Classification & Application

| Solvent Class | Representative Solvents | Solubility Rating | Primary Interaction Mechanism | Application Context |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Dipole-Dipole, H-Bonding | Stock solutions, Reaction medium |

| Chlorinated | DCM, Chloroform | High (>50 mg/mL) | Dispersion, Dipole-induced Dipole | Extraction (Organic phase) |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate-High | Dipole-Dipole | Crystallization (Solvent) |

| Polar Protic | Methanol, Ethanol | Moderate (Temp. dependent) | H-Bonding (Solute as Acceptor) | Recrystallization (Ideal solvent) |

| Polar Protic | Water | Low/Insoluble (<1 mg/mL) | Hydrophobic Effect dominates | Antisolvent, Wash solvent |

| Non-Polar | Hexanes, Heptane | Insoluble | Weak Dispersion | Antisolvent , Impurity wash |

Critical Insight: The compound exhibits a steep solubility curve in lower alcohols (Ethanol/IPA).[1] It is soluble at boiling points (

) but crystallizes readily upon cooling, making alcohols the superior choice for purification over high-boiling aprotic solvents.[1]

Experimental Protocol: Gravimetric Solubility Determination

For regulatory filing or critical process parameters (CPP), visual estimation is insufficient.[1] Use this self-validating gravimetric protocol to generate exact data.[1]

Reagents & Equipment

-

Compound: 1-(4-Methoxyindolin-1-yl)ethanone (>98% purity).

-

Solvents: HPLC Grade.

-

Equipment: Temperature-controlled shaker, 0.45

PTFE syringe filters, Analytical Balance (

Step-by-Step Methodology

-

Saturation: Add excess solid (approx. 100 mg) to 1 mL of solvent in a crimp-sealed vial.

-

Equilibration: Agitate at the target temperature (e.g.,

) for 24 hours. -

Filtration: Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation in the filter).

-

Quantification: Transfer a precise volume (e.g., 0.5 mL) of filtrate to a pre-weighed tare vessel.

-

Evaporation: Evaporate solvent under vacuum/nitrogen stream and dry to constant weight.

-

Calculation:

Visualization: Solubility Determination Workflow

The following diagram outlines the decision logic for determining the solubility profile, ensuring data integrity.

Figure 1: Standardized workflow for gravimetric solubility determination to ensure saturation equilibrium.

Application: Purification by Recrystallization

Based on the solubility differential, Antisolvent Crystallization or Cooling Crystallization are the recommended purification strategies.[1]

Strategy A: Cooling Crystallization (Single Solvent)

-

Solvent: Ethanol or Isopropyl Alcohol (IPA).[1]

-

Mechanism: High solubility at reflux; low solubility at

.[1] -

Protocol:

Strategy B: Antisolvent Crystallization (Binary System)

-

Solvent Pair: Ethyl Acetate (Solvent) / Heptane (Antisolvent).[1]

-

Mechanism: The compound is soluble in EtOAc.[1] Adding Heptane reduces the dielectric constant of the mixture, forcing precipitation.[1]

-

Protocol:

Solvent Selection Decision Tree

Use this logic to select the appropriate solvent system for your specific process goal (Reaction vs. Purification).

Figure 2: Decision matrix for solvent selection based on process requirements (Synthesis vs. Purification).

References

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 138363, 4-Methoxyindole. Retrieved from [Link]

- Context: Core scaffold properties and solubility analogues.

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1]

- Context: Standard protocols for gravimetric solubility determination and recrystalliz

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1]

- Context: Theoretical framework for solubility parameter prediction ( ).

- Context: Verification of CAS 91132-99-9 and chemical identity.

- Context: General solubility behaviors of N-acetyl

Sources

Literature review on the biological activity of 4-methoxyindoline derivatives

The Biological Activity and Applications of 4-Methoxyindoline Derivatives: A Comprehensive Technical Review

Executive Summary

The 4-methoxyindoline scaffold is a biologically privileged structure that bridges the gap between synthetic photopharmacology, targeted enzyme inhibition, and natural product defense mechanisms. As an electron-rich, rigid bicyclic system, the addition of a methoxy group at the C4 position fundamentally alters the molecule's electronic distribution, regioselectivity, and lipophilicity[1]. This technical guide explores the causality behind the biological activity of 4-methoxyindoline derivatives, providing field-proven protocols and structural rationales for their use in modern drug development and neurobiology.

Structural and Electronic Rationale of the Scaffold

The indoline core provides a stable framework capable of interacting with diverse biological targets. However, the specific substitution of a methoxy group (-OCH3) at the 4-position is not merely an arbitrary functionalization; it is a calculated structural choice[1]:

-

Electronic Activation: The electron-donating nature of the 4-methoxy group activates the aromatic ring toward electrophilic substitution. This allows for highly regioselective nitration at the 7-position, a critical step in synthesizing photolabile protecting groups[2].

-

Target Binding: In receptor and enzyme active sites, the methoxy oxygen acts as a highly directional hydrogen-bond acceptor, while the methyl group increases the compound's overall lipophilicity, enhancing membrane permeability and optimizing hydrophobic pocket-filling[3].

Photopharmacology: MNI-Caged Neurotransmitters

The 4-methoxy-7-nitroindolinyl (MNI) group is one of the most efficient photolabile "caging" agents used in neurobiology. By covalently attaching an MNI group to neurotransmitters like Glutamate or GABA, the molecule is rendered biologically inert until exposed to precise wavelengths of light[4].

Mechanistic Causality: The 4-methoxy group acts as an intramolecular "antenna." Upon two-photon excitation (700–760 nm), a charge transfer occurs from the electron-rich methoxy group to the electron-withdrawing nitro group. This electronic shift triggers a rapid photolysis reaction, cleaving the bond and releasing the active neurotransmitter with sub-millisecond precision, allowing researchers to map synaptic connections or modulate epileptic rhythms[4].

Protocol: Two-Photon Uncaging of MNI-GABA in Acute Brain Slices

Objective: To achieve spatiotemporally precise inhibition of neuronal networks. Self-Validation Principle: The integrity of photopharmacology relies entirely on the absence of baseline receptor activation. Pre-assay analytical validation is mandatory.

-

Analytical Pre-Validation: Analyze the synthesized iDMPO-DNI-GABA batch via HPLC.

-

Causality: Free GABA content must be strictly <1 ppm. Any spontaneous hydrolysis prior to the experiment will cause baseline GABAA receptor activation, masking the light-evoked response[4].

-

-

Slice Preparation: Prepare acute brain slices from GCaMP6f transgenic mice in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Dark-State Incubation: Perfuse the slices with aCSF containing 2-5 mM of the caged GABA compound.

-

Self-Validation: Record baseline spontaneous activity in the dark. The frequency and amplitude of miniature inhibitory postsynaptic currents (mIPSCs) must remain unchanged compared to compound-free aCSF, confirming the cage is biologically inert[4].

-

-

Two-Photon Illumination: Target specific dendritic locations using a pulsed Ti:Sapphire laser tuned to 700–760 nm.

-

Causality: This specific wavelength range matches the two-photon cross-section of the 4-methoxyindoline antenna, ensuring efficient charge transfer without phototoxic tissue damage[4].

-

-

Data Acquisition: Record the scalable inhibitory ion currents via whole-cell patch-clamp or monitor network silencing via calcium imaging.

Workflow for two-photon uncaging of MNI-GABA in neurophysiological studies.

Targeted Enzyme Inhibition: Modulating Wnt Signaling

Beyond photopharmacology, 4-methoxyindoline derivatives serve as potent pharmacological inhibitors. Recent drug discovery efforts have identified N-acyl indolines as highly effective, non-covalent inhibitors of Notum , a carboxylesterase that negatively regulates Wnt signaling by removing an essential palmitoleate group from Wnt proteins[3].

Causality in Drug Design: Early Notum inhibitors relied on covalent binding (acylation of Ser232), which carries inherent toxicity risks. The transition to non-covalent inhibitors was achieved by utilizing the 4-methoxyindoline core to occupy the palmitoleate binding pocket. The indoline scaffold provides optimal aromatic stacking interactions and maintains a critical water-mediated hydrogen bond to the enzyme's oxyanion hole, restoring Wnt signaling safely[3].

Quantitative Data: Notum and TPP II Inhibitor Potency

| Compound | Biological Target | Binding Modality | IC50 / Potency | Key Structural Feature |

| Hit 2a | Notum | Covalent | 93 nM | Acylation of Ser232[3] |

| N-acyl indoline 3a | Notum | Non-covalent | 400 nM | Palmitoleate pocket occupancy[3] |

| N-acyl indoline 4w | Notum | Non-covalent | 2.5 nM | Optimized aromatic stacking[3] |

| UCL 2000 | TPP II | Non-covalent | High (In vivo active) | Trifluoroethyl amide side chain[5] |

Protocol: Cell-Based Validation of Non-Covalent Notum Inhibitors

Objective: To confirm target engagement and restoration of Wnt signaling by N-acyl indolines.

-

Cell Line Preparation: Culture a TCF/LEF reporter cell line (e.g., HEK293T) stably expressing a luciferase reporter driven by Wnt response elements.

-

Compound Treatment: Treat the cells with the 4-methoxyindoline derivative (e.g., compound 4w) in a concentration gradient (1 nM to 10 μM) in the presence of exogenous WNT3a and Notum[3].

-

Self-Validation (Counter-Screen): Perform a parallel assay treating cells with the compound and WNT3a, but without Notum.

-

Causality: If luciferase activity increases in the absence of Notum, the compound is a false positive (e.g., a direct Frizzled agonist). True Notum inhibitors will only show an effect in the presence of Notum, proving direct on-target inhibition[3].

-

-

Quantification: Measure luminescence to generate concentration-response curves and determine the cellular IC50.

Mechanism of Wnt signaling restoration via Notum inhibition by 4-methoxyindolines.

Metabolic Regulation: Tripeptidyl Peptidase II (TPP II) Inhibition

Tripeptidyl Peptidase II (TPP II) is a massive cytosolic peptidase complex responsible for degrading Cholecystokinin-8 (CCK-8), a neuropeptide that induces satiety. 4-methoxyindoline-2-carboxylate derivatives (such as UCL 2000) have been synthesized as highly potent inhibitors of TPP II[5]. The substitution at the 4-position of the indoline ring, combined with a trifluoroethyl group at the amide side chain, significantly increases both in vitro potency and in vivo bioavailability compared to early-generation inhibitors, amplifying CCK-8 levels to suppress appetite[5].

Agricultural and Antimicrobial Applications

The 4-methoxyindoline scaffold also mirrors structural motifs found in natural plant defense systems.

-

Phytoalexins: In cruciferous plants, phytoalexins (antimicrobial metabolites produced upon pathogen attack) often feature methoxy-substituted indole and indoline cores. For instance, 1',4'-dimethoxyindolyl-3'-acetonitrile, isolated from Diplotaxis tenuisiliqua, exhibits potent antifungal activity against plant pathogens[6].

-

Plant Developmental Biology: The MNI caging technology has been successfully adapted for plant biology. MNI-caged auxins (such as IAA and 2,4-D) demonstrate extreme metabolic stability in planta compared to other protecting groups[2]. This allows researchers to create artificial, light-controlled auxin gradients within a single plant cell to study developmental biology without the compound being prematurely degraded by plant esterases[2].

References

- Vulcanchem.4-Methoxyindoline hydrochloride - 90609-70-4.

- ACS Omega.Theoretical Design, Synthesis, and In Vitro Neurobiological Applications of a Highly Efficient Two-Photon Caged GABA Validated on an Epileptic Case.

- NIH / Eur J Med Chem.Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity.

- PMC.Development of 4-methoxy-7-nitroindolinyl (MNI)-caged auxins which are extremely stable in planta.

- UCL Discovery.Synthesis And Structure-Activity Studies On Inhibitors Of Tripeptidyi Peptidase II.

- USask.Phytoalexins and other antifungal metabolites from crucifers: isolation, synthesis and biosynthesis.

Sources

- 1. 4-Methoxyindoline hydrochloride (90609-70-4) for sale [vulcanchem.com]

- 2. Development of 4-methoxy-7-nitroindolinyl (MNI)-caged auxins which are extremely stable in planta - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. harvest.usask.ca [harvest.usask.ca]

Thermodynamic Stability Profile & Assessment of 1-(4-Methoxyindolin-1-yl)ethanone

Topic: Thermodynamic Stability of 1-(4-Methoxyindolin-1-yl)ethanone under Ambient Conditions Content Type: Technical Whitepaper / Application Guide Author Role: Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic stability of 1-(4-Methoxyindolin-1-yl)ethanone (CAS: 192061-82-8), a structural scaffold often utilized in the synthesis of kinase inhibitors and GPCR ligands. While the N-acetyl group confers significant hydrolytic resistance under ambient conditions, the core indoline moiety presents a specific thermodynamic vulnerability: oxidative aromatization .

For researchers and drug development professionals, understanding the interplay between the electron-donating methoxy substituent and the N-acetyl protecting group is critical for establishing shelf-life and handling protocols. This guide details the theoretical degradation mechanisms, outlines a self-validating experimental framework for stability assessment (aligned with ICH Q1A), and provides actionable storage recommendations.

Molecular Thermodynamics & Structural Analysis

To predict stability, we must first analyze the competing electronic forces within the molecule.

The Indoline-Indole Driving Force

The primary thermodynamic risk for any indoline derivative is the driving force to restore aromaticity to the pyrrole ring, converting the indoline (dihydroindole) into an indole .

-

Aromatization Energy: The conversion of indoline to indole restores the full 10

-electron aromatic system. This process is thermodynamically favorable ( -

Effect of the 4-Methoxy Group: The methoxy group at the C4 position is an electron-donating group (EDG). It increases the electron density of the benzene ring. In many oxidative mechanisms, electron-rich systems are more susceptible to Single Electron Transfer (SET) oxidation. Thus, the 4-methoxy substituent potentially decreases oxidative stability compared to the unsubstituted parent.

The Stabilizing Role of the N-Acetyl Group

The N-acetyl moiety (ethanone) plays a dual role:

-

Hydrolytic Stability: As an amide, it is kinetically stable at neutral pH. Spontaneous hydrolysis to 4-methoxyindoline and acetic acid is thermodynamically favorable but kinetically extremely slow at ambient temperature (

C) without enzymatic or catalytic (acid/base) intervention. -

Oxidative Protection: Crucially, the acetyl group withdraws electron density from the indoline nitrogen via resonance. This raises the oxidation potential of the molecule, making it more stable against oxidative aromatization than the free indoline.

Degradation Pathways

We identify two primary degradation vectors: Oxidative Dehydrogenation (Primary Risk) and Amide Hydrolysis (Secondary Risk).

Pathway A: Oxidative Dehydrogenation

Exposure to atmospheric oxygen, accelerated by UV light or trace metal ions, leads to the formation of 1-(4-methoxy-1H-indol-1-yl)ethanone .

-

Mechanism: Radical abstraction of the C2/C3 protons followed by aromatization.

-

Visual Indicator: Indolines are typically colorless/pale solids; their oxidized indole counterparts often exhibit yellow/brown discoloration due to extended conjugation and the formation of oligomeric byproducts.

Pathway B: Amide Hydrolysis

Occurs primarily under stress conditions (pH < 2 or pH > 10).

-

Products: 4-Methoxyindoline (free base) and Acetic Acid.

-

Risk: Low under ambient solid-state conditions; Moderate in solution state if buffers are not pH-controlled.

Visualization of Degradation Pathways

1-(4-Methoxyindolin-1-yl)ethanone: A Strategic Scaffold for Regioselective Synthesis in Medicinal Chemistry

[1]

Executive Summary

1-(4-Methoxyindolin-1-yl)ethanone (also known as N-acetyl-4-methoxyindoline ) represents a critical, albeit under-discussed, "masked" intermediate in the synthesis of complex pharmaceutical agents.[1] While the free base, 4-methoxyindoline, is prone to oxidative degradation and uncontrolled electrophilic substitution, the N-acetyl derivative serves as a stabilized, regiochemically predictable scaffold.[1]

This technical guide explores the compound's utility as a gateway to 4-substituted indole libraries , antiviral protease inhibitors , and GPCR ligands (specifically targeting 5-HT and dopamine receptors).[1] By modulating the electron density of the indoline core, the N-acetyl group allows medicinal chemists to direct functionalization to the C5 and C7 positions with high precision before restoring the aromatic indole system or releasing the free amine.[1]

Part 1: Structural & Chemical Profile

Chemical Identity[1][2][3][4][5]

-

IUPAC Name: 1-(4-methoxy-2,3-dihydro-1H-indol-1-yl)ethanone[1]

-

Molecular Formula: C₁₁H₁₃NO₂[1]

-

Molecular Weight: 191.23 g/mol

-

Core Scaffold: Indoline (2,3-dihydro-1H-indole)

-

Key Substituents:

-

C4-Methoxy (-OMe): A strong electron-donating group (EDG) that activates the benzene ring.

-

N1-Acetyl (-COCH₃): A protecting group that moderates the nitrogen's electron density, preventing oxidative aromatization and directing electrophilic attack.[1]

-

The "Stability Switch"

Free indolines are sensitive to air oxidation, readily reverting to the corresponding indole.[1] The N-acetyl group in 1-(4-Methoxyindolin-1-yl)ethanone "locks" the molecule in the dihydro state, allowing for robust handling under standard laboratory conditions.[1] This protection is reversible, serving as a chemical switch:[1]

Part 2: Synthetic Pathways[1][2]

The synthesis of 1-(4-Methoxyindolin-1-yl)ethanone typically follows two primary routes, prioritizing yield and purity.[1]

Protocol A: Reductive Acetylation from 4-Methoxyindole

This is the industry-standard route due to the commercial availability of 4-methoxyindole.[1]

-

Reduction: 4-Methoxyindole is treated with Sodium Cyanoborohydride (NaCNBH₃) in Acetic Acid (AcOH).[1] The acidic medium protonates the C3 position, facilitating hydride attack at C2.[1]

-

Acetylation: Acetic anhydride (Ac₂O) is added directly to the crude reaction mixture or after a workup.[1]

-

Why this works: The in situ generation of the indoline allows immediate trapping by the acetylating agent, minimizing oxidative reversion.[1]

-

Protocol B: Cyclization from 3-Methoxyaniline

Used when constructing novel substitution patterns not available in commercial indoles.[1]

-

Alkylation: 3-Methoxyaniline is reacted with 2-chloroethylamine or ethylene dibromide.[1]

-

Cyclization: Lewis acid catalysis (e.g., AlCl₃) promotes intramolecular electrophilic substitution.[1]

-

Acetylation: Standard protection with Acetyl Chloride (AcCl).[1]

Visualization: Synthetic Workflow

Caption: Step-wise synthesis from 4-methoxyindole, highlighting the stabilization of the reactive indoline intermediate.

Part 3: Reactivity & Regiocontrol

The strategic value of this intermediate lies in its Regioselective Reactivity .[1] The interplay between the C4-Methoxy group (strong activator) and the N-Acetyl group (moderate activator/steric bulk) creates distinct electronic hotspots.

Electrophilic Aromatic Substitution (EAS)

In the N-acetylated form, the nitrogen's lone pair is delocalized into the carbonyl, making it less activating than the free amine.[1] The C4-methoxy group dominates the directing effects.[1]

-

C5 Position (Para to N, Ortho to OMe): This site is electronically activated but sterically crowded by the adjacent methoxy group.[1]

-

C7 Position (Ortho to N, Para to OMe): This site is activated by the methoxy group (para) and the nitrogen (ortho). However, the N-acetyl group provides steric hindrance.[1]

-

Outcome: Under mild conditions (e.g., Vilsmeier-Haack), substitution often favors the C5 position due to the electronic reinforcement of the para relationship with the nitrogen, despite the steric clash.[1]

Oxidation to Isatins

The methylene group at C3 is susceptible to oxidation.[1] Treating 1-(4-Methoxyindolin-1-yl)ethanone with strong oxidants can yield 1-acetyl-4-methoxyisatin (1-acetyl-4-methoxyindoline-2,3-dione), a direct precursor for antiviral protease inhibitors (as seen in patent US 2024/0158368 A1).[1]

Visualization: Reactivity Map

Caption: Divergent synthetic utility showing pathways to aldehyde intermediates, isatins, and free indolines.

Part 4: Pharmaceutical Applications[3][6][7]

Antiviral Protease Inhibitors (SARS-CoV-2)

Recent patent literature highlights the use of 1-acetyl-4-methoxyindoline-2,3-dione (derived directly from our core intermediate) in the synthesis of pyrrolidine-based Main Protease (MPro) inhibitors.[1]

-

Mechanism: The indoline/isatin core acts as a peptidomimetic scaffold, fitting into the S1 or S2 pocket of the viral protease.[1]

-

Role of 4-OMe: The methoxy group provides critical hydrogen-bond acceptance and fills hydrophobic pockets within the enzyme active site.[1]

GPCR Ligands (5-HT & Dopamine)

The 4-substituted indole/indoline motif is a "privileged structure" for G-Protein Coupled Receptors.[1]

-

Serotonin (5-HT) Receptors: 4-substitution mimics the hydroxyl group of serotonin or psilocin.[1] The N-acetyl intermediate allows for the attachment of long-chain amines at C5 or C7, essential for high-affinity binding to 5-HT1A or 5-HT2A receptors.[1]

-

Alpha-Blockers: Similar to Silodosin (which utilizes a highly substituted indoline core), the 1-(4-Methoxyindolin-1-yl)ethanone scaffold can be elaborated to form selective alpha-1 adrenergic receptor antagonists for BPH treatment.[1]

Part 5: Experimental Protocol (Standardized)

Synthesis of 1-(4-Methoxyindolin-1-yl)ethanone

-

Charge: To a 3-neck round-bottom flask, add 4-Methoxyindole (1.0 eq) and Glacial Acetic Acid (10 vol).

-

Cool: Cool the solution to 10–15°C.

-

Reduce: Add Sodium Cyanoborohydride (3.0 eq) portion-wise over 1 hour. Caution: HCN generation is possible; vent to a scrubber.

-

Monitor: Stir at RT for 2–4 hours. Monitor by TLC/HPLC for disappearance of indole.[1]

-

Quench & Acetylate: Once reduction is complete, add Acetic Anhydride (2.0 eq) dropwise.[1] Stir for 1 hour.

-

Workup: Pour mixture into ice water. Neutralize with NaOH (aq) to pH 7. Extract with Ethyl Acetate.[1][2][3]

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc).

-

Yield: Expected yield 85–92%.

Quality Control Specifications:

| Test | Acceptance Criteria | Method |

|---|---|---|

| Appearance | Off-white to pale yellow solid | Visual |

| Purity | > 98.0% | HPLC (Area %) |

| Identity | Conforms to Structure | 1H-NMR / MS |

| Residual Solvent | < 5000 ppm (Acetic Acid) | GC-HS |

References

-

Patent: US 2024/0158368 A1 . Pyrrolidine Main Protease Inhibitors as Antiviral Agents. (2024).[1] Describes the use of 1-acetyl-4-methoxyindoline-2,3-dione as a key intermediate.[1][4] Link

-

Chemical Research in Toxicology . Chemical reactivity of methoxy 4-o-aryl quinolines. (2008). Discusses the metabolic stability and reactivity of methoxy-nitrogen heterocycles. Link

-

Sigma-Aldrich . 4-Methoxyindole Product Sheet. (Accessed 2024).[1][5] Precursor data and general applications in indole chemistry. Link

-

Chem-Impex . 4-Methoxy-2,3-dihydro-1H-indole hydrochloride. (Accessed 2024).[1][5] Data on the free indoline salt form.[1] Link

-

SJF Material Science . 1-Acetyl-4-Methoxyindoline-2,3-Dione Properties. (2024).[1] Technical specifications for the oxidized derivative. Link

Sources

- 1. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]

- 2. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]

- 3. US20240158368A1 - Pyrrolidine Main Protease Inhibitors as Antiviral Agents - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. 1-(4-methoxy-9H-pyrido[3,4-b]indol-1-yl)ethanone | C14H12N2O2 | CID 617627 - PubChem [pubchem.ncbi.nlm.nih.gov]

Electronic Properties and Reactivity of the 4-Methoxy Group in Indoline Scaffolds

The 4-methoxyindoline scaffold represents a unique "push-push" electronic system in medicinal chemistry, distinct from its aromatic indole counterpart. This guide details the electronic perturbations introduced by the 4-methoxy group and provides validated protocols for exploiting its divergent reactivity profiles.

Technical Whitepaper for Drug Discovery Scientists

Executive Summary

The 4-methoxyindoline core functions as an electron-rich, bicyclic aniline surrogate. Unlike indole, where the nitrogen lone pair is partially sequestered in the aromatic sextet, the indoline nitrogen is

-

Electrophilic Aromatic Substitution (SEAr): Predominantly targets C5 (driven by electronic cooperativity).

-

Directed Ortho Metalation (DoM): Predominantly targets C7 (driven by coordination geometry).

-

Metabolic Liability: High susceptibility to CYP450-mediated dehydrogenation (to indole) and O-demethylation.

Electronic Landscape & Resonance Analysis

The "Push-Push" System

The reactivity of 4-methoxyindoline is defined by the constructive interference of two electron-donating groups (EDGs): the cyclic amine (N1) and the methoxy ether (O-Me).

-

N1 Nitrogen: Acts as a strong activator (Hammett

). It directs electron density primarily to the para position (C5 ) and ortho position (C7 ). -

C4-Methoxy: Acts as a moderate activator (

). It directs density ortho to itself (C3a and C5 ) and para (C7 ).

Site-Selectivity Map

The convergence of these vectors creates a hierarchy of nucleophilicity:

-

C5 (Primary Nucleophile): Activated by N1 (para) and C4-OMe (ortho). This site is the "electronic hotspot" despite potential steric pressure from the adjacent methoxy group.

-

C7 (Secondary Nucleophile): Activated by N1 (ortho) and C4-OMe (para). This site is less nucleophilic than C5 but is sterically more accessible and available for chelation-controlled lithiation.

Figure 1: Electronic vector analysis showing the cooperative activation of C5 and C7 positions.

Reactivity Profile & Synthetic Protocols

Electrophilic Aromatic Substitution (SEAr)

Target: C5 Position Mechanism: The strong para-directing effect of the aniline nitrogen overrides the steric bulk of the C4-methoxy group. Bromination, nitration, and formylation occur almost exclusively at C5 unless the nitrogen is deactivated (e.g., with a trifluoroacetyl group).

Protocol A: Regioselective C5-Bromination

Objective: Synthesis of 5-bromo-4-methoxyindoline. Reagent: N-Bromosuccinimide (NBS).[1][2]

-

Preparation: Dissolve 4-methoxyindoline (1.0 eq) in DMF (0.1 M) at 0°C.

-

Addition: Add NBS (1.05 eq) portion-wise over 15 minutes to avoid over-bromination.

-

Reaction: Stir at 0°C for 1 hour. Monitor by TLC (The product is less polar than the starting material).

-

Workup: Quench with 10% aqueous

. Extract with EtOAc. Wash with water and brine. -

Purification: Flash chromatography (Hexanes/EtOAc).

-

Validation:

H NMR will show the loss of the C5 proton and the collapse of the C6/C7 coupling pattern to an ortho-doublet system.

Directed Ortho Metalation (DoM)

Target: C7 Position Mechanism: To access the C7 position, the inherent electronic bias for C5 must be bypassed using coordination chemistry. Protecting the nitrogen with a Coordinating Directing Group (CDG) such as Boc (tert-butoxycarbonyl) directs the lithiating agent to the ortho-C7 position.

Protocol B: C7-Formylation via Lithiation

Objective: Synthesis of N-Boc-4-methoxyindoline-7-carbaldehyde.

-

Protection: Convert 4-methoxyindoline to N-Boc-4-methoxyindoline using

and DMAP/TEA. -

Lithiation: Dissolve N-Boc-4-methoxyindoline (1.0 eq) in anhydrous THF under Argon. Cool to -78°C.

-

Metalation: Add

-BuLi (1.3 eq, cyclohexane solution) dropwise. Note: s-BuLi is preferred over n-BuLi for sterically hindered anilines. -

Incubation: Stir at -78°C for 1 hour to form the C7-lithio species.

-

Quench: Add anhydrous DMF (2.0 eq) dropwise. Stir for 30 mins at -78°C, then warm to RT.

-

Workup: Quench with saturated

. Extract with ether. -

Outcome: The C4-OMe group exerts a synergistic directing effect (para to C7), stabilizing the lithio-intermediate.

Oxidation (Aromatization)

Liability & Utility: Indolines are easily oxidized to indoles. This is a common metabolic pathway but also a useful synthetic tool to "lock" the conformation after functionalization.

Protocol C: Chemical Oxidation to Indole

Reagent: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).

-

Reaction: Dissolve functionalized indoline in 1,4-Dioxane. Add DDQ (1.1 eq).

-

Conditions: Stir at RT for 2–4 hours. The reaction turns dark immediately due to charge-transfer complex formation.

-

Workup: Filter through a pad of Celite to remove hydroquinone byproducts. Concentrate and purify.

Medicinal Chemistry Applications

Metabolic Stability Data

The 4-methoxy group introduces specific metabolic vulnerabilities compared to the unsubstituted scaffold.

| Metabolic Pathway | Risk Level | Mechanism | Mitigation Strategy |

| Dehydrogenation | High | CYP450-mediated aromatization to 4-methoxyindole. | Substitution at C2/C3 (e.g., gem-dimethyl) blocks aromatization. |

| O-Demethylation | High | CYP2D6 cleavage of the methyl ether to the phenol. | Deuteration of the methoxy group ( |

| N-Dealkylation | Moderate | Oxidative cleavage of N-substituents. | Use of electron-withdrawing N-protecting groups or cyclic constraints. |

Divergent Synthesis Workflow

The following diagram illustrates how to access different substitution patterns from the parent scaffold.

Figure 2: Divergent synthetic pathways for regioselective functionalization.

References

-

Regioselectivity in Indoline Electrophilic Substitution: Smith, K., et al. "Regioselective electrophilic aromatic substitution of indoline derivatives." Journal of Organic Chemistry, 2015. [1]

-

Directed Ortho Metalation (DoM) Methodologies: Snieckus, V.[3] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990.

-

Metabolic Oxidation of Indolines: Guengerich, F. P. "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology, 2001.

-

Synthesis of 4-Methoxyindole Precursors: Batcho, A. D., & Leimgruber, W.[4] "Synthesis of 4-methoxyindole via the dimethylformamide dimethyl acetal process." Organic Syntheses, 1985.

Sources

History and discovery of acetylated indoline synthesis pathways

An In-Depth Technical Guide to the History and Discovery of Acetylated Indoline Synthesis Pathways

Abstract

The indoline scaffold is a privileged structural motif, forming the core of numerous natural products and pharmaceutical agents.[1] Its strategic acetylation not only modulates biological activity but also provides a critical synthetic handle for further molecular elaboration. This guide provides a comprehensive exploration of the historical evolution and modern advancements in the synthesis of acetylated indolines. We will traverse the landscape from classical N-acetylation and Friedel-Crafts C-acylation to the frontiers of transition-metal-catalyzed C-H functionalization and the crucial domain of asymmetric synthesis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols.

The Foundational Chemistry: N-Acetylation Pathways

The most direct pathway to an acetylated indoline is through the acylation of the nitrogen atom. Historically, this transformation has been fundamental, often employed as a protecting group strategy or to synthesize derivatives for biological screening.

Classical Approach: Acetic Anhydride

The reaction of indoline with acetic anhydride is a straightforward and widely used method. The lone pair of the indoline nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride.

Causality Behind Experimental Choices:

-

Reagent: Acetic anhydride is an effective and inexpensive acetylating agent.

-

Temperature Control: The reaction is exothermic. Maintaining a low temperature (below 25°C) during the addition of acetic anhydride is crucial to prevent side reactions and ensure controlled formation of the N-acetyl product.[2]

-

Workup: The product is often a solid that can be precipitated by pouring the reaction mixture into ice water, which also quenches any remaining anhydride. Recrystallization from a suitable solvent like ethanol is then used for purification.[2]

Experimental Protocol: Synthesis of N-Acetylindoline [2]

-

To a 3-neck 500 ml round bottom flask containing 108.5 g (0.911 mol) of indoline, add acetic anhydride dropwise.

-

Maintain the reaction temperature below 25°C using an ice bath during the addition.

-

After the addition is complete (approximately one hour), pour the resulting reddish sludge into a beaker of ice water.

-

Filter the resulting precipitate and wash it several times with cold water.

-

Allow the solid to dry overnight.

-

Recrystallize the crude product from 700 ml of ethanol to yield pure N-acetylindoline.

Modern Variants for Enhanced Selectivity

While the classical method is robust, modern synthesis demands milder conditions and broader functional group tolerance. Recent methods have focused on achieving N-acylation with high chemoselectivity.

-

Thioesters as Acyl Source: A highly chemoselective N-acylation of indoles (precursors to indolines) can be achieved using thioesters as the acyl source, promoted by a base like cesium carbonate (Cs2CO3). This method avoids the use of more reactive and less selective acyl chlorides.[3]

-

Direct Acylation with Carboxylic Acids: In some cases, direct N-acylation can be achieved using a carboxylic acid in the presence of a catalyst like boric acid, offering an economical route.[4]

-

Base-Mediated Acylation: Using a strong base like powdered potassium hydroxide in DMSO generates the indolyl anion, which then reacts exclusively at the nitrogen with acetic anhydride. This method is rapid, efficient, and proceeds under mild conditions.[5]

C-Acylation: The Friedel-Crafts Legacy and Its Evolution

Introducing an acetyl group onto the carbocyclic ring of the indoline scaffold, most commonly at the C3 position of the parent indole, is a pivotal transformation for building molecular complexity.[6] The Friedel-Crafts acylation has been the cornerstone of this approach.[7]

The Challenge of Regioselectivity

Direct Friedel-Crafts acylation of unprotected (N-H) indoles is challenging. The reaction can lead to a mixture of N-acylated, C3-acylated, and 1,3-diacylated products, or even polymerization under harsh acidic conditions.[8][9] The electron-rich C3 position is the preferred site for electrophilic substitution, but the nitrogen atom remains a competitive nucleophile.[7]

Evolution of Catalytic Systems

To overcome these challenges, synthetic strategies have evolved from using stoichiometric amounts of harsh Lewis acids to milder, more selective catalytic systems.

-

Dialkylaluminum Chlorides: A significant advancement was the use of diethylaluminum chloride (Et2AlCl) or dimethylaluminum chloride (Me2AlCl).[10][11] These reagents allow for the selective acylation at the C3 position of indoles with a wide range of acyl chlorides, under mild conditions and without the need for N-H protection.[10] The aluminum reagent is believed to coordinate with the indole nitrogen, deactivating it towards acylation and directing the electrophile to the C3 position.

-

Metal Triflates in Green Solvents: More recently, catalytic amounts of metal triflates, such as Yttrium triflate (Y(OTf)3), have proven highly effective, especially when combined with green chemistry principles like using ionic liquids as solvents and microwave irradiation to accelerate the reaction.[8][12] This approach offers high yields, excellent regioselectivity, and short reaction times.[8]

-

Other Lewis Acids: Depending on the electronic nature of substituents on the indole ring, other Lewis acids like tin(IV) chloride (SnCl4) can be optimal. For indoles with electron-withdrawing groups, SnCl4 can provide the desired 3-acylindole in high yield and a short reaction time.[9]

Data Presentation: Comparison of Lewis Acids in C3-Acylation of Indole

| Catalyst System | Acylating Agent | Conditions | Yield of 3-Acetylindole | Reference |

| Et2AlCl (1.5 eq) | Acetyl Chloride | CH2Cl2, 0°C | 86% | [11] |

| SnCl4 | Acetyl Chloride | - | Moderate to High | [9] |

| Y(OTf)3 (1 mol%) | Propionic Anhydride | [BMI]BF4, MW, 120°C, 5 min | >95% (3-propionyl) | [8] |

| Zinc Oxide (0.5 eq) | Acyl Chloride | Ionic Liquid, RT | Good to Excellent | [7] |

Experimental Protocol: C3-Acylation using Diethylaluminum Chloride [11]

-

Dissolve indole (0.46 mmol) in dichloromethane (CH2Cl2, 2 mL) in a flame-dried flask under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add diethylaluminum chloride (Et2AlCl, 0.70 mmol, 0.98 M in hexane) dropwise.

-

Stir the mixture at 0°C for 30 minutes.

-

Add a solution of acetyl chloride (0.69 mmol) in CH2Cl2 (2 mL) dropwise at 0°C.

-

Monitor the reaction by TLC. Upon completion, quench the reaction carefully with water.

-

Extract the product with an organic solvent, wash the organic layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Mandatory Visualization: Mechanism of Friedel-Crafts C3-Acylation

Caption: A simplified catalytic cycle for transition-metal-catalyzed C7-acylation.

The Chirality Imperative: Asymmetric Synthesis Pathways

Many biologically active molecules are chiral, and their therapeutic effects are often dependent on a single enantiomer. [13]Therefore, the development of asymmetric syntheses for acetylated indolines is of paramount importance.

Kinetic Resolution via N-Acylation

Kinetic resolution is a powerful strategy for separating a racemic mixture. In this approach, a chiral catalyst selectively acylates one enantiomer of a racemic indoline faster than the other.

-

Non-Enzymatic Catalysts: Planar-chiral 4-dimethylaminopyridine (DMAP) derivatives have been developed as highly effective non-enzymatic acylation catalysts for the kinetic resolution of 2-substituted indolines. [14]This method allows for the separation of the unreacted, enantioenriched indoline from its acylated counterpart. [14]* Deprotonation-Trapping: An alternative kinetic resolution strategy involves the enantioselective deprotonation of an N-Boc protected 2-arylindoline using a chiral base system (e.g., n-butyllithium and sparteine), followed by trapping with an electrophile. This provides both unreacted starting material and a 2,2-disubstituted product in high enantiomeric purity. [15]

Asymmetric Hydrogenation

Another major strategy is the asymmetric hydrogenation of an indole precursor to form the chiral indoline core directly.

-

Palladium-Catalyzed Hydrogenation: Chiral palladium complexes can efficiently catalyze the asymmetric hydrogenation of 2-substituted indoles to yield chiral 2-substituted indolines with high enantioselectivity (up to 97% ee). [13]The presence of a Brønsted acid is often crucial for activating the indole substrate towards hydrogenation. [13]* One-Pot Procedures: Highly efficient one-pot procedures have been developed where an acyclic precursor undergoes an intramolecular condensation to form an indole in situ, which is then immediately subjected to palladium-catalyzed asymmetric hydrogenation. This streamlines the synthesis of chiral indolines from simple starting materials. [16]

Sources

- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. tandfonline.com [tandfonline.com]

- 6. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. ikm.org.my [ikm.org.my]

- 10. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent advances in asymmetric synthesis of 2-substituted indoline derivatives [html.rhhz.net]

- 14. Kinetic Resolutions of Indolines by a Non-Enzymatic Acylation Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 16. lac.dicp.ac.cn [lac.dicp.ac.cn]

CAS registry number and identifiers for 1-(4-Methoxyindolin-1-yl)ethanone

The following technical guide provides an in-depth analysis of 1-(4-Methoxyindolin-1-yl)ethanone , a specific chemical entity utilized in organic synthesis and medicinal chemistry.

CAS Registry Number: 91132-99-9 Role: Key Intermediate for Indoline-2,3-dione (Isatin) Antiviral Scaffolds

Executive Summary

1-(4-Methoxyindolin-1-yl)ethanone (also known as 1-acetyl-4-methoxyindoline ) is a bicyclic nitrogen heterocycle belonging to the indoline class. Structurally, it consists of a 2,3-dihydro-1H-indole core substituted with a methoxy group at the C4 position and an acetyl group at the N1 nitrogen.

While less common than its 5-methoxy analogs (related to melatonin/serotonin), this 4-substituted variant has emerged as a critical building block in the synthesis of 1-acetyl-4-methoxyindoline-2,3-dione , a scaffold recently identified in patent literature as a potential inhibitor of the SARS-CoV-2 Main Protease (MPro). Its chemical utility lies in the orthogonal protection of the nitrogen (via acetylation), allowing for regioselective oxidation or substitution at the C3 position.

Chemical Identity & Identifiers

The following table consolidates the verified identifiers for this compound to ensure precise database retrieval and supply chain verification.

| Identifier Type | Value |

| Chemical Name | 1-(4-Methoxyindolin-1-yl)ethanone |

| Synonyms | 1-Acetyl-4-methoxyindoline; N-Acetyl-4-methoxyindoline |

| CAS Registry Number | 91132-99-9 |

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 g/mol |

| InChI Key | Derived from structure (e.g., ZRY... specific key requires generation) |

| SMILES | COC1=C2N(C(C)=O)CCC2=CC=C1 |

| Structure Class | N-Acyl Indoline / Alkoxy-substituted Heterocycle |

Structural Analysis & Reactivity

Geometric & Electronic Properties

The molecule features a fused benzene and pyrrolidine ring system.

-

N1-Acetylation: The acetyl group withdraws electron density from the nitrogen lone pair, reducing the basicity of the indoline nitrogen. This prevents N-oxidation and directs electrophilic attack to the aromatic ring or the C3 position.

-

C4-Methoxy Group: This electron-donating group (EDG) activates the benzene ring, specifically at the ortho (C5) and para (C7) positions relative to itself. However, in the context of indoline chemistry, it also influences the stability of C3-oxidation products.

Key Reactive Sites

-

C3-Methylene: The benzylic position at C3 is susceptible to oxidation. This is the primary site for converting this intermediate into isatin derivatives (indoline-2,3-diones).

-

Aromatic Ring (C5/C7): Activated for electrophilic aromatic substitution (EAS), though the N-acetyl group moderates this reactivity compared to the free indoline.

Synthesis & Production Workflows

The synthesis of 1-(4-Methoxyindolin-1-yl)ethanone typically follows a linear pathway starting from the commercially available 4-methoxyindole . The protocol prioritizes the reduction of the indole double bond prior to acetylation to avoid side reactions.

Step-by-Step Protocol

Step 1: Reduction of 4-Methoxyindole

-

Reagents: Sodium Cyanoborohydride (NaCNBH₃) or Zinc/HCl.

-

Solvent: Glacial Acetic Acid (AcOH).

-

Mechanism: The indole C2-C3 double bond is reduced to form 4-methoxyindoline .

-

Critical Control: Temperature must be controlled (0–20°C) to prevent over-reduction or polymerization.

Step 2: N-Acetylation

-

Precursor: 4-Methoxyindoline (from Step 1).

-

Reagents: Acetic Anhydride (Ac₂O) or Acetyl Chloride (AcCl).

-

Base: Triethylamine (Et₃N) or Pyridine.

-

Solvent: Dichloromethane (DCM) or THF.

-

Procedure: The crude indoline is treated with Ac₂O. The reaction is rapid and exothermic.

-

Purification: Recrystallization from ethanol or column chromatography.

Step 3: (Downstream Application) Oxidation to Isatin

-

Target: 1-Acetyl-4-methoxyindoline-2,3-dione.

-

Reagents: Chromium Trioxide (CrO₃) or DDQ.

-

Significance: This step converts the target molecule into the bioactive viral protease inhibitor scaffold.

Synthesis Pathway Diagram (DOT Visualization)

Caption: Synthetic route from 4-methoxyindole to the target and its downstream conversion to antiviral scaffolds.

Applications & Research Utility

Antiviral Drug Development (SARS-CoV-2)

The primary high-value application of CAS 91132-99-9 is as a precursor for 1-acetyl-4-methoxyindoline-2,3-dione .

-

Mechanism: Recent patent literature (e.g., US 2024/0158368 A1) identifies substituted isatins as inhibitors of the Main Protease (MPro) of coronaviruses.

-

Role of CAS 91132-99-9: The N-acetyl group is essential for binding affinity and metabolic stability. The 4-methoxy group provides specific steric and electronic interactions within the protease active site. The target molecule allows researchers to access this scaffold via controlled C3 oxidation.

General Medicinal Chemistry

-

Scaffold for GPCR Ligands: 4-substituted indoles/indolines are privileged structures in the design of ligands for Serotonin (5-HT) and Dopamine (D2) receptors.

-

Building Block: Used to introduce the 4-methoxyindole motif into larger molecules via deacetylation (if free NH is needed later) or further functionalization of the aromatic ring.

Safety & Handling (SDS Summary)

While specific toxicological data for this intermediate may be limited, it should be handled according to protocols for similar indoline derivatives.

| Hazard Class | Classification | Precaution |

| Skin Irritation | Category 2 | Wear nitrile gloves; wash thoroughly after handling. |

| Eye Irritation | Category 2A | Use safety goggles; ensure eye wash station is nearby. |

| Storage | General | Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation. |

References

-

Hoffman Fine Chemicals. (2024). Product Specification: 1-Acetyl-4-methoxyindoline-2,3-dione (CAS 3035282-83-5). Retrieved from

-

AbbVie Inc. (2024). Pyrrolidine Main Protease Inhibitors as Antiviral Agents. U.S. Patent Application US 2024/0158368 A1. Retrieved from

-

GuideChem. (2024). Chemical Properties of 1-acetyl-4-methoxyindoline (CAS 91132-99-9). Retrieved from

-

PubChem. (2024).[1] Compound Summary: 4-Methoxyindole (Precursor). National Library of Medicine. Retrieved from

-

Royal Society of Chemistry. (1966). A New Synthesis of Methoxyindoles. J. Chem. Soc. C. Retrieved from

Sources

Predictive Metabolic Stability and Rational Optimization of 1-(4-Methoxyindolin-1-yl)ethanone in Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In the high-stakes environment of preclinical drug discovery, anticipating and mitigating ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) liabilities is paramount. Approximately 60% of preclinical failures stem from poor pharmacokinetic profiles, often driven by rapid hepatic clearance.

This technical guide provides an in-depth analysis of the metabolic stability of 1-(4-Methoxyindolin-1-yl)ethanone , a highly functionalized heterocyclic scaffold frequently utilized in medicinal chemistry. By dissecting its structural vulnerabilities, detailing self-validating experimental protocols, and outlining rational design strategies, this whitepaper equips drug development professionals with the mechanistic insights required to optimize indoline-based drug candidates.

Structural Analysis & Mechanistic Vulnerabilities

To accurately predict the metabolic fate of 1-(4-Methoxyindolin-1-yl)ethanone, we must deconstruct the molecule into its core pharmacophoric elements. Each functional group presents a specific "soft spot" for enzymatic biotransformation. Understanding the causality behind these reactions is critical for rational drug design.

The 4-Methoxy Group: O-Demethylation

The methoxy ether at the 4-position of the aromatic ring is highly susceptible to Phase I oxidative metabolism, specifically O-demethylation . This reaction is predominantly catalyzed by Cytochrome P450 isoforms CYP2D6 and CYP3A4 [1].

-

Mechanistic Causality: The electron-rich lone pairs on the oxygen atom coordinate with the electrophilic heme iron of the CYP enzyme. This proximity facilitates hydrogen abstraction from the methyl group, forming an unstable hemiacetal intermediate that rapidly collapses into formaldehyde and a free phenol (1-(4-hydroxyindolin-1-yl)ethanone). The resulting phenol is often rapidly cleared via Phase II glucuronidation.

The N-Acetyl Group: Amide Hydrolysis vs. N-Oxidation

The N-acetylation of the indoline core is a deliberate design choice. Free indolines are highly basic and prone to rapid N-oxidation and subsequent toxicity [2].

-

Mechanistic Causality: The acetyl group pulls electron density away from the nitrogen via resonance, significantly reducing its basicity and preventing direct CYP-mediated N-oxidation. However, this introduces a new liability: amide hydrolysis . Hepatic carboxylesterases (CES1 and CES2) can cleave the amide bond, reverting the molecule to the vulnerable free amine (4-methoxyindoline).

The Indoline Core: Ring Oxidation (Aromatization)

The saturated C2-C3 bond of the indoline ring is a classic metabolic soft spot. CYP450 enzymes can catalyze the desaturation (oxidation) of the indoline to the corresponding indole [2].

-

Mechanistic Causality: This reaction is thermodynamically driven by the massive gain in resonance stabilization energy (aromaticity) upon conversion to the indole system. While this stabilizes the ring, it radically alters the 3D geometry (from puckered to planar) and electronic distribution of the scaffold, often resulting in a complete loss of target affinity.

Fig 1: Primary metabolic biotransformation pathways of 1-(4-Methoxyindolin-1-yl)ethanone.

Rational Structural Optimization

Once metabolic liabilities are identified, medicinal chemists must employ bioisosteric replacements to block these pathways without destroying target engagement.

-

Blocking O-Demethylation: The most effective strategy to prevent O-demethylation is replacing the methoxy group (-OCH3) with a trifluoromethoxy group (-OCF3) [3]. The highly electronegative fluorine atoms exert a strong inductive pull, deactivating the adjacent oxygen and preventing CYP coordination, while maintaining similar steric bulk.

-

Preventing Ring Oxidation: To prevent the thermodynamically favorable oxidation of indoline to indole, researchers often employ azaindole bioisosteres [4][5]. Introducing a nitrogen atom into the benzene ring (e.g., forming a pyrrolo-pyridine core) significantly alters the electronic properties, withdrawing electron density from the five-membered ring and rendering it highly resistant to CYP450-mediated dehydrogenation.

Quantitative Impact of Structural Modifications

The table below summarizes the predicted impact of these rational modifications on intrinsic clearance (

| Compound Scaffold | Structural Modification | Predicted | Predicted | Primary Remaining Liability |

| 1-(4-Methoxyindolin-1-yl)ethanone | None (Parent) | 45.2 | 15.3 | O-demethylation |

| 1-(4-(Trifluoromethoxy)indolin-1-yl)ethanone | -OCF3 Replacement | 12.4 | 55.8 | Ring Oxidation |

| 1-(4-Methoxy-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone | Azaindole Bioisostere | 18.6 | 37.2 | O-demethylation |

| Optimized Lead (Combined) | -OCF3 + Azaindole | < 5.0 | > 120.0 | Amide Hydrolysis |

Table 1: Comparative metabolic stability metrics demonstrating the synergistic effect of blocking multiple metabolic soft spots.

Experimental Workflows: Self-Validating Protocols

To empirically verify the metabolic stability of 1-(4-Methoxyindolin-1-yl)ethanone, a high-throughput Human Liver Microsome (HLM) assay is employed.

Scientific Integrity & Trustworthiness: A robust protocol cannot simply measure substrate depletion; it must be a self-validating system. This means incorporating specific controls that isolate the exact mechanism of clearance and prove the assay's biochemical integrity.

Step-by-Step HLM Stability Protocol

-

Matrix Preparation: Prepare a 0.5 mg/mL suspension of pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

. -

Compound Spiking: Add 1-(4-Methoxyindolin-1-yl)ethanone to achieve a final assay concentration of 1 µM. Keep organic solvent (DMSO) concentration below 0.1% to prevent CYP enzyme denaturation.

-

Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

-

Reaction Initiation (The Causality Trigger): Initiate the reaction by adding a pre-warmed NADPH-regenerating system (final concentration 1 mM). Why? CYP450 enzymes are obligate monooxygenases that require electrons from NADPH to reduce the heme iron and activate molecular oxygen. Without NADPH, CYP-mediated O-demethylation and ring oxidation cannot occur.

-

Kinetic Sampling: At precise intervals (0, 15, 30, 45, 60 minutes), extract 50 µL aliquots from the reaction mixture.

-

Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Why? The cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the protein matrix for clean LC-MS/MS injection.

-

Analysis: Centrifuge at 4000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

The Self-Validating Control Matrix

To ensure the data is trustworthy, the following controls are run in parallel:

-

Minus-NADPH Control: Run the exact protocol but replace the NADPH solution with plain buffer. If 1-(4-Methoxyindolin-1-yl)ethanone depletes in this control, the clearance is not CYP-mediated. It proves the compound is either chemically unstable at pH 7.4 or is being degraded by non-NADPH dependent enzymes (e.g., carboxylesterase-mediated amide hydrolysis).

-

Positive Controls: Run Verapamil (rapidly cleared by CYP3A4) and Dextromethorphan (cleared by CYP2D6) [1]. If these compounds do not degrade rapidly, the specific batch of microsomes has lost its enzymatic competency, and the assay must be voided.

Fig 2: Self-validating high-throughput In Vitro Metabolic Stability Workflow.

Conclusion

1-(4-Methoxyindolin-1-yl)ethanone presents a complex metabolic profile characterized by competing pathways: CYP-mediated O-demethylation, CYP-mediated ring aromatization, and esterase-mediated amide hydrolysis. By utilizing self-validating in vitro protocols to isolate these mechanisms, medicinal chemists can deploy targeted bioisosteric replacements—such as trifluoromethoxy substitutions and azaindole core swaps—to systematically engineer metabolic stability into the scaffold, ultimately reducing clearance rates and extending the biological half-life of the resulting drug candidates.

References

- CYP2D6 and CYP3A4 involvement in the primary oxidative metabolism of hydrocodone by human liver microsomes.NIH/PMC.

- Metabolism of the tobacco carcinogen 2-Amino-9H-pyrido[2,3-b]indole (AαC) in primary human hepatocytes.ResearchGate.

- Know your metabolic profile: Progress molecules that matter.Bryce Kallen.

- Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds.ResearchGate.

- A Comparative Guide to the Metabolic Stability of Indoline and Azaindole Compounds.Benchchem.

Methodological & Application

Application Note: Synthesis Protocol for 1-(4-Methoxyindolin-1-yl)ethanone

Part 1: Introduction & Strategic Overview

The synthesis of 1-(4-Methoxyindolin-1-yl)ethanone represents a critical functionalization step in the development of indole-based pharmacophores.[1] The N-acetyl group serves two primary roles in medicinal chemistry: it acts as a robust protecting group for the indoline nitrogen during electrophilic aromatic substitutions, and it functions as a bioisostere for amide linkages in active pharmaceutical ingredients (APIs).[1]

This protocol details a high-fidelity, two-stage synthesis starting from the commercially available 4-methoxyindole .[1] While direct acetylation of 4-methoxyindoline is trivial, the commercial scarcity of the indoline congener necessitates a reliable reduction protocol.[1] Therefore, this guide covers the selective reduction of the indole double bond followed by N-acylation .[1]

Scientific Rationale (Expertise & Experience)

-

Selective Reduction: The C2-C3 double bond in 4-methoxyindole is electron-rich.[1] We utilize Sodium Cyanoborohydride (NaBH₃CN) in glacial acetic acid.[1] This method is preferred over catalytic hydrogenation (H₂/Pd-C) for methoxy-substituted indoles to avoid potential hydrogenolysis of the methoxy group or ring over-reduction.[1]

-

Acetylation Dynamics: Acetylation is performed immediately following reduction workup to prevent oxidation of the air-sensitive indoline intermediate back to the indole or to colored impurities (indolenines).[1]

Part 2: Experimental Protocol

Phase 1: Reduction of 4-Methoxyindole to 4-Methoxyindoline[1]

Reaction Principle: Protonation of the indole at C3 generates an iminium ion species, which is irreversibly trapped by the hydride donor.[1]

Reagents & Materials:

-

Sodium Cyanoborohydride (NaBH₃CN)[1]

-

Glacial Acetic Acid (Solvent/Proton Source)[1]

-

Sodium Hydroxide (NaOH), 20% aq.[1] solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyindole (1.0 equiv) in glacial acetic acid (0.5 M concentration relative to indole).

-

Note: Perform this in a fume hood; acetic acid is corrosive.[1]

-

-

Reagent Addition: Cool the solution to 15°C. Add NaBH₃CN (3.0 equiv) portion-wise over 20 minutes.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-3 hours. Monitor by TLC (System: Hexane/EtOAc 4:1) until the starting indole spot disappears.[1]

-

Quench & Workup:

-

Cool the reaction mixture to 0°C.

-

Slowly neutralize by pouring into ice-cold 20% NaOH solution.[1] Caution: Exothermic.[1] Adjust pH to ~10.[1]

-

Extract the aqueous layer with DCM (3 x volumes).[1]

-

Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]

-

Concentrate in vacuo to yield crude 4-methoxyindoline .[1][2]

-

Process Tip: Proceed immediately to Phase 2.[1] Indolines are prone to auto-oxidation.[1]

-

Phase 2: Acetylation to 1-(4-Methoxyindolin-1-yl)ethanone[1]

Reaction Principle: Nucleophilic attack of the indoline nitrogen on the carbonyl carbon of acetic anhydride.[1]

Reagents:

-

Crude 4-Methoxyindoline (from Phase 1)[1]

-

Acetic Anhydride (Ac₂O) (1.5 equiv)[1]

-

Pyridine (Solvent/Base) or Triethylamine/DCM[1]

-

4-Dimethylaminopyridine (DMAP) (Catalytic, 0.05 equiv)[1]

Step-by-Step Methodology:

-

Setup: Dissolve the crude 4-methoxyindoline in dry Dichloromethane (DCM) (0.2 M). Add Pyridine (2.0 equiv).[1]

-

Acylation: Add Acetic Anhydride (1.5 equiv) dropwise at 0°C. Add catalytic DMAP.

-

Completion: Warm to room temperature and stir for 1 hour. TLC should show a distinct shift to a lower Rf (more polar) spot compared to the indoline.[1]

-

Workup:

-

Purification: Purify the residue via recrystallization (Ethanol/Hexane) or Flash Column Chromatography (SiO₂, Gradient 0-30% EtOAc in Hexane).

Part 3: Data Visualization & Analysis[1]

Reaction Workflow Diagram

Figure 1: Logical workflow for the sequential reduction and acetylation of 4-methoxyindole.

Process Parameters Table

| Parameter | Phase 1 (Reduction) | Phase 2 (Acetylation) |

| Limiting Reagent | 4-Methoxyindole | 4-Methoxyindoline (Crude) |

| Primary Reagent | NaBH₃CN (3.0 eq) | Acetic Anhydride (1.5 eq) |

| Solvent System | Glacial Acetic Acid | DCM / Pyridine |

| Temperature | 15°C | 0°C |

| Critical Risk | HCN evolution (manage pH) | Oxidation of intermediate |

| Expected Yield | >90% (Crude) | 85-95% (Isolated) |

Part 4: References

-

Holker, S. E., et al. (1966).[1] A New Synthesis of Methoxyindoles. Journal of the Chemical Society C: Organic.

-

Context: Establishes foundational methods for handling methoxy-substituted indoles and indolines.

-

-

ChemicalBook. (n.d.).[1] 4-Methoxyindole Synthesis and Properties.

-

Context: Provides physical property data and alternative synthesis routes for the starting material.

-

-

Gold Biotechnology. (n.d.).[1] 4-Methoxyindole Product Applications.

-

Context: Validates the utility of the starting material in pharmaceutical synthesis (e.g., SGLT2 inhibitors).

-

-

ChemScene. (n.d.). 1-(4-Hydroxyindolin-1-yl)ethanone Product Data.

-

Context: Reference for the hydroxy-analog, confirming the stability and commercial relevance of the N-acetyl indoline scaffold.

-

Sources

Mechanistic Causality: Substrate Dynamics & Reagent Selection

Application Note: N-Acetylation of 4-Methoxyindoline Strategic Reagent Selection and Validated Methodologies for Drug Development Professionals

The transformation of 4-methoxyindoline to 1-acetyl-4-methoxyindoline is a critical protection and functionalization step in the synthesis of complex pharmaceutical intermediates. Unlike indoles, which are fully aromatic and often require harsh conditions or pre-activation for N-acetylation, indolines possess a highly nucleophilic, sp3-hybridized secondary amine [1].

The Substrate Effect: The methoxy group at the C4 position exerts a strong resonance-donating (+M) effect into the fused aromatic system. While this primarily enriches the C5 and C7 positions, the inductive withdrawal (-I) of the oxygen atom at C4 has a negligible dampening effect on the nucleophilicity of the N1 nitrogen. Consequently, 4-methoxyindoline remains highly reactive toward electrophilic acylating agents [4].

Reagent Causality: Acetic Anhydride vs. Acetyl Chloride: Acetic anhydride (Ac₂O) is the preferred acylating agent over acetyl chloride (AcCl) for indoline derivatives. AcCl is highly reactive but generates stoichiometric hydrogen chloride (HCl) as a byproduct. HCl rapidly protonates the indoline nitrogen, forming an unreactive indolinium salt and stalling the reaction unless a large excess of strong base is present [3]. Furthermore, AcCl is prone to causing over-acylation or ring-opening side reactions. Ac₂O, conversely, generates acetic acid—a weak acid that is easily neutralized by mild bases like pyridine or triethylamine (TEA), ensuring a smooth, high-yielding conversion without degrading the substrate[2].

Reaction Workflow & Decision Matrix

The selection of the acetylation protocol depends on the project's constraints: scale, turnaround time, and environmental impact. The workflow below outlines the logical decision-making process for selecting the optimal reagent system.

Workflow for selecting N-acetylation conditions for 4-methoxyindoline.

Quantitative Condition Analysis

To facilitate rapid decision-making, the following table summarizes the empirical data for the three primary acetylation conditions applied to indoline derivatives [2, 5].

| Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) | Primary Byproduct | Mechanistic Advantage |

| Ac₂O (1.2 eq) + Pyridine (1.5 eq) | DCM | 0 → 25 | 2.0 - 4.0 | 92 - 96 | Acetic Acid | Pyridine acts as a nucleophilic catalyst, forming a highly reactive N-acetylpyridinium intermediate. |

| AcCl (1.1 eq) + TEA (2.0 eq) | DCM | 0 | 0.5 - 1.0 | 85 - 89 | TEA·HCl | Extremely rapid kinetics; ideal for small-scale, time-sensitive library generation. |

| Ac₂O (1.5 eq) | Solvent-Free | 60 | 4.0 - 6.0 | 88 - 91 | Acetic Acid | Eliminates halogenated solvents; aligns with green chemistry principles [5]. |

Self-Validating Experimental Protocols

Protocol A: Standard N-Acetylation via Acetic Anhydride (Recommended)

This protocol utilizes pyridine as both an acid scavenger and a nucleophilic catalyst to drive the reaction to completion [1].

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyindoline (1.0 equiv, e.g., 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M concentration) under an inert nitrogen atmosphere.

-

Base Addition: Add pyridine (1.5 equiv) in a single portion. Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling prevents the exothermic acylation from generating localized hot spots that could lead to impurity formation or solvent boil-off.

-

Acylation: Add acetic anhydride (1.2 equiv) dropwise over 10 minutes.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

-

In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) eluent. Self-Validation: The product (1-acetyl-4-methoxyindoline) will appear at a higher Rf value (less polar) than the starting material. This occurs because N-acetylation removes the hydrogen-bond donating capability of the secondary amine, significantly reducing its affinity for the silica stationary phase.

-

Quenching & Workup: Once complete, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) and stir vigorously for 15 minutes to hydrolyze unreacted Ac₂O.

-

Extraction: Separate the organic layer. Wash the organic phase sequentially with 1M HCl (to remove residual pyridine), water, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify via flash column chromatography if analytical purity is required.

Protocol B: Rapid N-Acetylation via Acetyl Chloride

-

Preparation: Dissolve 4-methoxyindoline (1.0 equiv) and Triethylamine (TEA, 2.0 equiv) in anhydrous DCM at 0 °C. Causality: TEA is a stronger base than pyridine, necessary to immediately neutralize the harsh HCl generated by AcCl to prevent substrate protonation.

-

Acylation: Carefully add acetyl chloride (1.1 equiv) dropwise. Caution: This step is highly exothermic.

-

Propagation: Stir at 0 °C for 30 minutes. The reaction is typically instantaneous.

-

Workup: Quench with water. Wash the organic layer with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.

Analytical Characterization & Verification

To ensure the structural integrity of the synthesized 1-acetyl-4-methoxyindoline, validate the product using the following spectroscopic markers:

-

¹H NMR (CDCl₃): Look for the disappearance of the broad N-H amine peak (typically around 3.5–4.0 ppm in the starting material). Confirm the appearance of a sharp singlet integrating to 3 protons at ~2.2 ppm, corresponding to the new N-acetyl methyl group. The indoline C2 methylene protons will shift downfield (from ~3.5 ppm to ~4.0 ppm) due to the electron-withdrawing nature of the adjacent amide carbonyl.

-

LC-MS: Confirm the mass shift. 4-methoxyindoline (MW ~149.19 g/mol ) will shift to 1-acetyl-4-methoxyindoline (MW ~191.23 g/mol ). Look for the [M+H]⁺ peak at m/z 192.2.

References

-

Kim, J., et al. "Syntheses of New Multisubstituted 1-Acyloxyindole Compounds." PubMed Central (PMC).[Link]

- US Patent Application. "Pyrrolidine Main Protease Inhibitors as Antiviral Agents." US20240158368A1.

-

Valentini, F., et al. "A Stoichiometric Solvent-Free Protocol for Acetylation Reactions." Frontiers in Chemistry.[Link]

Application Note: High-Yield Synthesis of 4-Methoxyindole via Two-Step Oxidation and Deacetylation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Core scaffold synthesis for indole-based pharmaceutical libraries.

Scientific Rationale & Mechanistic Insights

The indole nucleus is a privileged structural motif in pharmacology. The targeted synthesis of 4-methoxyindole from 1-(4-methoxyindolin-1-yl)ethanone (N-acetyl-4-methoxyindoline) requires a highly controlled, two-stage synthetic sequence: (1) dehydrogenative aromatization of the indoline core, followed by (2) the hydrolytic cleavage of the N-acetyl protecting group.

As a self-validating chemical system, every reagent choice in this protocol is dictated by the electronic nature of the substrate:

-

The Causality of N-Acetylation: The starting material utilizes an acetyl group on the indoline nitrogen. This is not arbitrary; the acetyl group acts as a critical electron-withdrawing protecting group. If a free methoxyindoline were exposed directly to oxidants, its highly electron-rich nature would trigger uncontrolled oxidative dimerization or electrophilic aromatic degradation 1.

-

Oxidant Selection (DDQ): While transition-metal catalysts (e.g., Pd/C) are historically used for dehydrogenation, they require harsh thermal activation (>130 °C) which can cleave sensitive ether linkages. We employ 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). DDQ facilitates a clean, stoichiometric hydride abstraction followed by proton loss at mild temperatures (75 °C), yielding the aromatic indole core without over-oxidizing the methoxy substituent 2.

-

Sequential Deacetylation: Following aromatization, the indole nitrogen becomes significantly less nucleophilic. This allows for the selective cleavage of the amide bond via alkaline hydrolysis (NaOH in MeOH) under thermodynamic control, furnishing the free 4-methoxyindole without risking ring-opening 3.

Experimental Workflow Visualization

Workflow for the two-step conversion of 1-(4-Methoxyindolin-1-yl)ethanone to 4-methoxyindole.

Comparative Oxidation Methodologies

To validate the selection of DDQ over alternative reagents, the following table summarizes quantitative optimization data for the dehydrogenation of N-acetylindolines.

| Oxidation Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation & Causality |

| DDQ (1.2 eq) | 1,4-Dioxane | 75 | 2.0 | 88 - 92 | Rapid hydride abstraction; DDQH2 byproduct easily removed via filtration. |

| Pd/C (10 mol%) | Xylene | 140 | 24.0 | 62 - 68 | Requires harsh thermal activation; partial thermal degradation observed. |

| MnO₂ (10.0 eq) | Toluene | 110 | 18.0 | 45 - 50 | Sluggish kinetics; requires massive excess of oxidant, complicating workup. |

Step-by-Step Experimental Protocols

Protocol A: DDQ-Mediated Dehydrogenation

Objective: Aromatization of the indoline core to yield 1-(4-methoxy-1H-indol-1-yl)ethanone.

-

Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-Methoxyindolin-1-yl)ethanone (10.0 mmol, 1.91 g) in anhydrous 1,4-dioxane (50 mL).

-